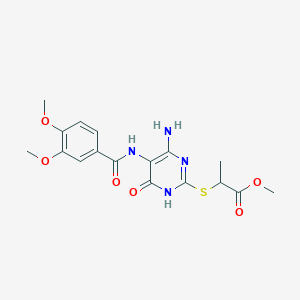

Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate

Description

The compound Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate is a pyrimidine derivative featuring:

- A 6-oxo-1,6-dihydropyrimidine core.

- A thioether linkage at the 2-position, connected to a propanoate ester.

Properties

IUPAC Name |

methyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S/c1-8(16(24)27-4)28-17-20-13(18)12(15(23)21-17)19-14(22)9-5-6-10(25-2)11(7-9)26-3/h5-8H,1-4H3,(H,19,22)(H3,18,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVISFMZQUCMDRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate, identified by its CAS number 868228-32-4, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. Its structure includes a pyrimidine ring, which is often associated with various biological activities such as anticancer and antimicrobial effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₆S |

| Molecular Weight | 422.5 g/mol |

| CAS Number | 868228-32-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The detailed synthetic route often includes the formation of the pyrimidine core and subsequent modifications to introduce the thio and propanoate moieties. Specific methodologies may vary based on the desired purity and yield.

Anticancer Activity

Research has indicated that compounds containing pyrimidine derivatives exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study evaluating similar pyrimidine-based compounds found that they exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development in oncological therapeutics .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds in this class have demonstrated effectiveness against a range of bacteria and fungi. For example, a related study reported that certain derivatives showed significant antibacterial activity with MIC values comparable to established antibiotics .

Antioxidant Activity

Antioxidant activity is another area where this compound may show promise. The presence of methoxy groups in the structure can enhance free radical scavenging capabilities. In comparative studies, related compounds demonstrated antioxidant activities that were assessed using DPPH assays, with some showing effectiveness comparable to ascorbic acid .

Case Studies and Research Findings

- Anticancer Studies : A recent investigation into pyrimidine derivatives highlighted their ability to induce apoptosis in breast cancer cells. The study reported that specific structural modifications significantly influenced cytotoxicity levels .

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial potential of various derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrimidine ring enhanced activity against these microorganisms .

- Antioxidant Screening : In vitro assays were conducted to assess the antioxidant potential of methyl derivatives using DPPH and ABTS methods. The findings suggested that compounds with multiple methoxy substitutions exhibited higher scavenging activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogues from the evidence:

Key Observations:

- Substituent Diversity: The target compound’s 3,4-dimethoxybenzamido group distinguishes it from analogues with cyano (3h, 3l), ureido (13), or phenylthiazole (18) groups. This substitution may enhance solubility or target binding via methoxy-mediated interactions.

- Thioether Linkages: While all compounds share a thioether at the 2-position, the target’s propanoate ester contrasts with methylbenzoate (3h), trifluoromethyl benzyl (3l), and acetamide (18) moieties. These differences influence lipophilicity and metabolic stability.

- Synthetic Yields : Analogues like 3h (68%) and 18 (86%) show higher yields compared to styryl-containing derivatives (e.g., 3j: 18%), suggesting that bulky substituents may hinder reaction efficiency .

Comparison with Analogues:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example, thioether formation via nucleophilic substitution (e.g., using thiols under reflux with DMF or DMSO as solvents) is critical. Reaction optimization includes adjusting temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents like 3,4-dimethoxybenzoyl chloride. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : - and -NMR confirm substitution patterns (e.g., methyl ester at ~3.7 ppm, aromatic protons from dimethoxybenzamide at 6.8–7.5 ppm) .

- IR : Stretching vibrations for amide (~1650 cm) and ester (~1720 cm) groups validate functionalization .

- HPLC-MS : Quantifies purity (>95%) and molecular ion peaks (e.g., [M+H]) .

Q. How does the thioether linkage influence the compound’s solubility and reactivity?

- Methodological Answer : The thioether moiety enhances lipophilicity compared to oxo analogs, impacting solubility in organic solvents (e.g., DCM, DMSO) and reducing aqueous solubility. Reactivity studies show susceptibility to oxidation (e.g., forming sulfoxides under HO), which requires inert atmospheres during synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., ester hydrolysis). Solutions include:

- Metabolite Profiling : LC-MS/MS to identify degradation products in plasma .

- Prodrug Design : Replacing the methyl ester with stabilized groups (e.g., tert-butyl) to enhance bioavailability .

- Species-Specific Assays : Testing in humanized models to address interspecies metabolic differences .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to pyrimidine-dependent enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding with the 4-amino group and hydrophobic interactions with the dimethoxybenzamide .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize lead optimization .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., methoxy → ethoxy on benzamide, thioether → sulfone).

- Bioactivity Assays : Test against target panels (e.g., kinase inhibition, antimicrobial activity) with IC determination.

- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic/hydrophobic parameters with activity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.